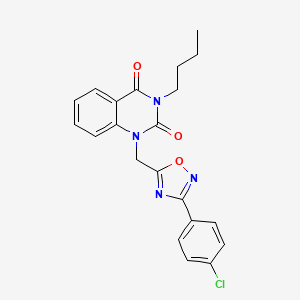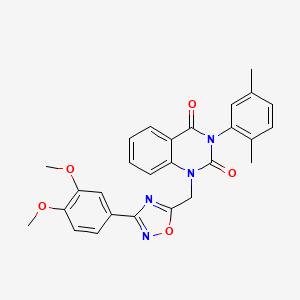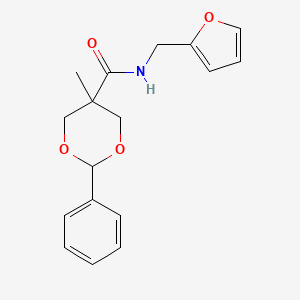
17-alpha-Hydroxy-3,20-dioxopregn-4-EN-21-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-alpha-Hydroxy-3,20-dioxopregn-4-EN-21-YL acetate is a synthetic steroidal compound with the molecular formula C23H32O5. It is known for its significant biological activity and is used in various scientific research applications. This compound is a derivative of pregnane and is characterized by its unique structural features, including hydroxyl and acetyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-alpha-Hydroxy-3,20-dioxopregn-4-EN-21-YL acetate typically involves multiple steps. One common method starts with 16,17-alpha-epoxypregn-4-ene-3,20-dione (epoxyprogesterone). This intermediate undergoes hydrogen bromide addition, followed by catalytic hydrogenation to remove the bromine at the 16-position, yielding 17-alpha-Hydroxy-pregn-4-ene-3,20-dione (17-alpha-Hydroxyprogesterone). The final steps involve acetylation of the hydroxyl groups and partial hydrolysis to produce the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 17-alpha-Hydroxy-3,20-dioxopregn-4-EN-21-YL acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17-position can be oxidized to form ketones.
Reduction: The carbonyl groups at the 3 and 20 positions can be reduced to hydroxyl groups.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acetyl chloride (CH3COCl) or acetic anhydride (C4H6O3) in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of 3,20-dihydroxy derivatives.
Substitution: Formation of various ester derivatives depending on the substituent used.
Scientific Research Applications
17-alpha-Hydroxy-3,20-dioxopregn-4-EN-21-YL acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and hormone regulation.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The compound exerts its effects primarily through interaction with steroid hormone receptors. It binds to glucocorticoid receptors, modulating the expression of target genes involved in inflammation and immune response. The molecular pathways influenced by this compound include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .
Comparison with Similar Compounds
- 17-alpha-Hydroxy-11-desoxycorticosterone 21-acetate
- 17-alpha-Hydroxy-11-desoxycorticosterone acetate
- Hydrocortisone Impurity K
Comparison: While these compounds share structural similarities, 17-alpha-Hydroxy-3,20-dioxopregn-4-EN-21-YL acetate is unique in its specific acetylation pattern and hydroxyl group positioning. This uniqueness contributes to its distinct biological activity and makes it a valuable compound for targeted research applications .
Properties
Molecular Formula |
C23H32O5 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[2-[(17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H32O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,27H,4-11,13H2,1-3H3/t17?,18?,19?,21?,22?,23-/m0/s1 |
InChI Key |
HPAKILCZTKWIFK-YNNZQRFBSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclopropyl-1-(6-{[(2,3-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide](/img/structure/B14964403.png)
![N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide](/img/structure/B14964405.png)
![N-(furan-2-ylmethyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B14964410.png)
![2-{[5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B14964412.png)
![N-(3-chlorophenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B14964422.png)
![N-(2-ethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B14964437.png)

![N-(2,5-dimethylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B14964449.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B14964456.png)
![4-(5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B14964457.png)
![ethyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B14964462.png)
![5-(4-isopropylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B14964472.png)

